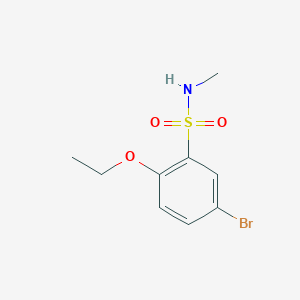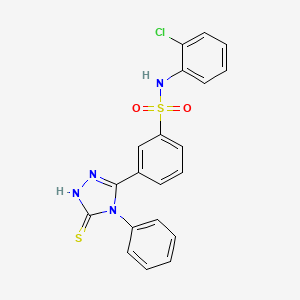![molecular formula C20H21NO4S B2637615 N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide CAS No. 950152-16-6](/img/structure/B2637615.png)
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide is an organic compound with the molecular formula C20H21NO4S and a molecular weight of 371.45 g/mol. This compound features a naphthalene ring system substituted with a sulfonamide group and an ethoxyphenoxyethyl side chain. It is used in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of specialty chemicals and advanced materials for industrial applications.
Vorbereitungsmethoden
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-sulfonyl chloride and 2-(4-ethoxyphenoxy)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The naphthalene-2-sulfonyl chloride is reacted with 2-(4-ethoxyphenoxy)ethylamine in the presence of the base, leading to the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyphenoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide can be compared with other sulfonamide derivatives and naphthalene-based compounds:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties, used as an antibiotic.
Naphthalene-2-sulfonamide: Lacks the ethoxyphenoxyethyl side chain, resulting in different chemical and biological properties.
Ethoxyphenoxyethyl derivatives: Compounds with similar side chains but different core structures, leading to varied applications and activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h3-12,15,21H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXUSIEKZRXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637538.png)
![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/new.no-structure.jpg)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)


![13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2637552.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2637553.png)

